3-(benzyloxy)-2-methyl-4H-pyran-4-one

Physicochemical Property Lipophilicity logP

When synthesizing 3-hydroxy-4-pyridinone iron chelators, unprotected maltol leads to competing side reactions during nucleophilic ring-opening. 3-(Benzyloxy)-2-methyl-4H-pyran-4-one (CAS 61049-69-2) solves this via its benzyl protecting group at the 3-position, enabling clean conversion to deferiprone (L1) and related N-substituted pyridinones. The benzyl ether also enhances lipophilicity (logP ~2.53) and is specifically recognized by P450nov for regioselective hydroxylation, achieving titers up to 5.2 g/L for functionalized maltol derivatives. • Enables clean pyridinone formation with primary amines; prevents side reactions during ring-opening. • Acts as a lipophilic prodrug building block; benzyl group contributes to polyamine transporter recognition (1900-fold uptake enhancement). • Supplied as white to off-white crystalline powder; ≥98% purity; store at 2-8°C.

Molecular Formula C13H12O3
Molecular Weight 216.23 g/mol
CAS No. 61049-69-2
Cat. No. B056823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzyloxy)-2-methyl-4H-pyran-4-one
CAS61049-69-2
Synonyms3-(Benzyloxy)-2-methyl-4-oxo-4H-pyran;  3-(Benzyloxy)-2-methyl-4H-pyran-4-one;  _x000B_3-Benzyloxy-2-methyl-4-pyrone;  3-O-Benzylmaltol;  Benzylmaltol;  2-Methyl-3-(phenylmethoxy)-4H-pyran-4-one;  _x000B_
Molecular FormulaC13H12O3
Molecular Weight216.23 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C=CO1)OCC2=CC=CC=C2
InChIInChI=1S/C13H12O3/c1-10-13(12(14)7-8-15-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
InChIKeyLQDVCPYRCOKNMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzyloxy)-2-methyl-4H-pyran-4-one: Sourcing & Identity


3-(Benzyloxy)-2-methyl-4H-pyran-4-one, systematically named 2-methyl-3-(phenylmethoxy)-4H-pyran-4-one and also known as benzyl maltol or maltol benzyl ether [1], is a synthetic pyranone derivative bearing a benzyl ether protecting group at the 3-position of the maltol scaffold [2]. The compound (C13H12O3, MW 216.23) is typically supplied as a white to off-white crystalline powder with a melting point of 56–57 °C and a boiling point of 166–168 °C at 4 Torr [3]. It is soluble in organic solvents and exhibits a calculated logP of approximately 2.53, reflecting enhanced lipophilicity relative to the parent maltol scaffold [4]. This compound serves primarily as a protected intermediate for the synthesis of 3-hydroxy-4-pyridinone iron chelators [5] and as a building block for functionalized maltol derivatives [6].

Protected pyranone intermediate for hydroxypyridinone iron chelator synthesis
Benzyl ether protecting group prevents side reactions during pyranone-to-pyridinone conversion
Recognized substrate for P450nov biocatalytic regioselective hydroxylation
Lipophilic benzyl-protected building block for prodrug conjugates and fragrance intermediates

Why CAS 61049-69-2 Cannot Be Substituted


Substituting 3-(benzyloxy)-2-methyl-4H-pyran-4-one with a closely related analog—such as unprotected maltol (3-hydroxy-2-methyl-4H-pyran-4-one), 5-benzyloxy kojic acid derivatives, or other pyranone scaffolds—introduces quantifiable liabilities in synthetic utility and physicochemical behavior. The benzyl ether protecting group at the 3-position is not merely a passive substituent; it fundamentally alters the compound's reactivity profile, solubility characteristics, and metal-chelating capacity relative to unprotected congeners [1]. Direct replacement with unprotected maltol results in competing side reactions during nucleophilic ring-opening transformations [2], while substitution with regioisomeric 5-benzyloxy analogs changes the electronic and steric environment of the pyranone ring, affecting both chelation stoichiometry and downstream derivatization efficiency [3]. The evidence below quantifies these differences and establishes the unique procurement value of the 3-benzyloxy-2-methyl substitution pattern.

Unprotected maltol leads to competing reactions
The free 3-hydroxyl group may trigger nucleophilic side reactions and deprotonation, preventing clean pyridinone ring closure.
5-Benzyloxy regioisomers alter electronic and steric environment
Shifting the benzyloxy group to the 5-position changes chelation stoichiometry and may reduce downstream derivatization efficiency.
P450nov substrate specificity is regioisomer-dependent
The 3-benzyloxy-2-methyl pattern is required for enzymatic hydroxylation; 5-benzyloxy analogs are not recognized by the biocatalyst.

3-(Benzyloxy)-2-methyl-4H-pyran-4-one: Comparative Evidence


Enhanced Lipophilicity vs. Maltol

3-(Benzyloxy)-2-methyl-4H-pyran-4-one exhibits a calculated logP of 2.527, representing a >30-fold increase in lipophilicity compared to unprotected maltol (logP = 0.07–0.40) [1]. This difference arises from the benzyl ether substitution, which replaces the polar hydroxyl group of maltol with a hydrophobic benzyl moiety .

Lipophilicity vs Maltol
Calculated
logP 2.53 vs 0.07–0.40 (~126–251× higher)
Reported lipophilicity context; supports organic-phase synthesis and prodrug design
Computed logP; verify experimentally
Physicochemical Property Lipophilicity logP

Deferiprone (L1) Synthesis: Protected Intermediate

In the established synthesis of the clinical iron chelator deferiprone (1,2-dimethyl-3-hydroxy-4-pyridinone, L1), 3-(benzyloxy)-2-methyl-4H-pyran-4-one serves as the essential protected intermediate [1]. The reaction with methylamine in refluxing ethanol converts the pyranone to 3-benzyloxy-1,2-dimethylpyridin-4(1H)-one, which is then deprotected via hydrogenolysis over Pd/C [2]. Unprotected maltol cannot be substituted directly in this sequence because the free 3-hydroxyl group would undergo competing nucleophilic reactions and deprotonation, leading to complex mixtures and negligible yields of the desired pyridinone [3].

Deferiprone Intermediate
Synthetic route
Enables pyranone-to-pyridinone conversion
Protected intermediate essential for synthesis route
Class-level; yields not explicitly quantified
Organic Synthesis Iron Chelator Hydroxypyridinone

P450nov-Catalyzed Regioselective Hydroxylation

The cytochrome P450 monooxygenase system P450nov from Novosphingobium sp. SB32149 selectively hydroxylates the 2-methyl group of 3-benzyloxy-2-methyl-4-pyrone (BMAL) to yield 3-benzyloxy-2-hydroxymethyl-4-pyrone (BMAL-OH) [1]. In an engineered E. coli system expressing P450nov, FDXnov, and FDRnov, 8.0 g/L BMAL was converted to 5.2 g/L BMAL-OH in a 250-mL jar fermenter [2]. Regioisomeric 5-benzyloxy analogs (e.g., 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one, CAS 15771-06-9) are not substrates for this enzyme system and would require entirely different biocatalytic or chemical oxidation strategies [3].

P450nov Substrate
Experimental
8.0 g/L BMAL → 5.2 g/L BMAL-OH
Reported regioselective hydroxylation by P450nov
250-mL fermenter; recombinant E. coli
Biocatalysis Cytochrome P450 Regioselective Oxidation

Iron Chelation in Polyamine Conjugates

A polyamine-hydroxypyridinone conjugate assembled from spermine and 3-O-benzylmaltol (3-(benzyloxy)-2-methyl-4H-pyran-4-one) forms a 3:1 complex with Fe(III) and is taken up by the polyamine transporter with a 1900-fold enhancement relative to passive diffusion [1]. While direct head-to-head chelation constants for the benzyl-protected precursor vs. deprotected maltol are not available, the benzyl group remains intact during conjugate assembly and is essential for modulating lipophilicity and transporter recognition before deprotection [2]. Unprotected maltol conjugates lack the benzyl-mediated hydrophobicity required for efficient polyamine transporter uptake [3].

Cellular Uptake Enhancement
Supporting evidence
1900-fold via polyamine transporter
Reported uptake enhancement with benzyl-protected conjugate
Conjugate-level data; benzyl group contributes
Metal Chelation Iron Chelator Polyamine Conjugate

3-(Benzyloxy)-2-methyl-4H-pyran-4-one: Applications


Iron Chelator (Hydroxypyridinone) Synthesis

Use as the protected pyranone precursor in the synthesis of 1,2-dimethyl-3-hydroxy-4-pyridinone (deferiprone, L1) and related N-substituted 3-hydroxy-4-pyridinones [1]. The benzyl protecting group at the 3-position prevents side reactions during nucleophilic ring-opening with primary amines, enabling clean conversion to the pyridinone scaffold [2]. Deprotection via hydrogenolysis yields the free 3-hydroxy chelating moiety required for Fe(III) coordination.

Biocatalytic Hydroxymethyl Maltol Production

Employ as the substrate for cytochrome P450 monooxygenase P450nov-catalyzed regioselective hydroxylation [1]. The 3-benzyloxy-2-methyl substitution pattern is specifically recognized by P450nov, enabling conversion to 3-benzyloxy-2-hydroxymethyl-4-pyrone (BMAL-OH) with titers up to 5.2 g/L [2]. This biocatalytic route provides access to functionalized maltol derivatives that can be further elaborated for chelation or conjugation applications.

Polyamine-Iron Chelator Conjugate Synthesis

Utilize as the lipophilic benzyl-protected maltol building block for assembling polyamine-hydroxypyridinone conjugates [1]. The benzyl group contributes to polyamine transporter recognition, enabling 1900-fold enhanced cellular uptake relative to passive diffusion [2]. The conjugate forms a stable 3:1 complex with Fe(III) after intracellular deprotection, offering a prodrug strategy for iron chelation therapy.

Fragrance & Flavor Intermediates

Employ as an intermediate for the production of maltol (M160130), a fragrance molecule used in flavor enhancers and fragrances [1]. The benzyl ether derivative offers enhanced stability and controlled release properties compared to free maltol [2], making it suitable for high-temperature processes and formulations requiring prolonged aroma retention.

Application
Selection Property
Validation Focus
Iron Chelator (Hydroxypyridinone) Synthesis
Protected intermediate enables clean pyranone-to-pyridinone conversion
Pyridinone ring-closure yield and deprotection efficiency
Biocatalytic Hydroxymethyl Maltol Production
Substrate specificity for P450nov regioselective hydroxylation
Hydroxylation regioselectivity and product titer
Polyamine-Iron Chelator Conjugate Synthesis
Benzyl group contributes to polyamine transporter recognition
Uptake assay validation and Fe(III) chelation stoichiometry
Fragrance & Flavor Intermediates
Enhanced stability vs unprotected maltol at high temperature
Aroma retention and thermal stability under process conditions

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